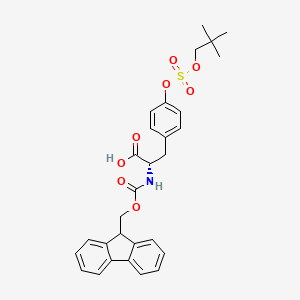

Fmoc-Tyr(SO2(ONeopentyl))-OH

Overview

Description

Fmoc-Tyr(SO2(ONeopentyl))-OH is a protected derivative of sulfotyrosine . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate . It is a novel derivative for the synthesis of sulfotyrosine-containing peptides by Fmoc SPPS.

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-SPPS . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Molecular Structure Analysis

The molecular formula of this compound is C29H31NO8S. Its IUPAC name is (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are carried out under the conditions of Fmoc-SPPS . The neopentyl ester is stable under these conditions, including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Physical and Chemical Properties Analysis

The molecular weight of this compound is 553.6 g/mol . Other physical and chemical properties are not specified in the retrieved information.Scientific Research Applications

Peptide Synthesis and Modifications

Fmoc-Tyr(SO2(ONeopentyl))-OH plays a crucial role in the solid-phase synthesis of peptides, including those containing phosphotyrosine (Tyr(P)) residues. For instance, Perich and Reynolds (2009) presented a method for synthesizing Tyr(P)-containing peptides using t-butyl phosphate protection, facilitating the preparation of peptides with high yield through a simple one-step procedure. This method allows for the synthesis of peptides containing phosphorylated tyrosine residues, demonstrating the versatility of Fmoc chemistry in peptide synthesis (Perich & Reynolds, 2009).

Further, the synthesis of sulfated tyrosine-containing peptides, as explored by Kitagawa et al. (2001), highlights the application of Fmoc-based solid-phase segment condensation approaches for preparing complex sulfated peptides, such as human big gastrin-II. This approach underscores the utility of Fmoc chemistry in synthesizing biologically significant peptides with modifications like sulfation, enhancing our understanding of peptide structure-function relationships (Kitagawa et al., 2001).

Development of Functional Materials

In addition to its use in peptide synthesis, this compound contributes to the development of functional materials. Adhikari and Banerjee (2011) demonstrated the incorporation of graphene into hydrogels formed from Fmoc-protected synthetic dipeptides. The study illustrates how aromatic moieties in the gelator molecules interact with graphene sheets via π–π stacking, leading to the creation of hybrid hydrogels. This research opens avenues for the development of new materials with potential applications in biotechnology and materials science (Adhikari & Banerjee, 2011).

Mechanism of Action

Target of Action

Fmoc-Tyr(SO2(ONeopentyl))-OH is a complex compound used in the field of peptide synthesis . The primary targets of this compound are peptide chains, where it plays a crucial role in the formation of peptide a-thioesters .

Mode of Action

The compound operates through a process known as native chemical ligation (NCL), which is a method for creating large peptide structures . It involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound is used in the convergent synthesis of proteins, a process that remains a challenge in the field . The compound contributes to the creation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .

Result of Action

The result of the action of this compound is the formation of peptide a-thioesters, which are crucial for the convergent synthesis of proteins . These peptide a-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Action Environment

The action of this compound is influenced by the environmental conditions of the laboratory setting. Factors such as pH levels, temperature, and the presence of other compounds can affect the efficiency and stability of the compound. For instance, the NCL reactions operate optimally at a neutral pH .

Properties

IUPAC Name |

(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCKHYXODZAAR-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

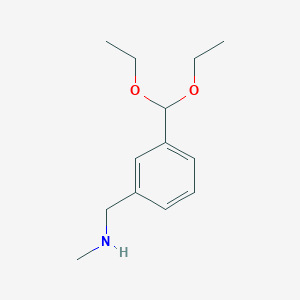

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)

![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)

![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)

![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)